2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane
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Overview
Description
2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[35]nonane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane typically involves multi-step organic reactions. The starting materials often include 4-(Difluoromethoxy)benzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride. These compounds undergo nucleophilic substitution reactions with appropriate amines to form the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- Benzenesulfonyl chloride
Uniqueness
2-[4-(Difluoromethoxy)benzenesulfonyl]-7-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O6S2/c1-30-16-2-6-18(7-3-16)32(26,27)24-12-10-21(11-13-24)14-25(15-21)33(28,29)19-8-4-17(5-9-19)31-20(22)23/h2-9,20H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEYMGSSZMPGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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